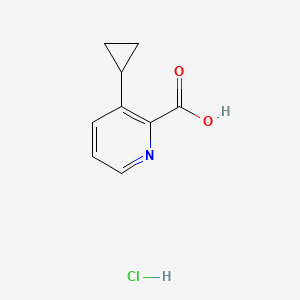

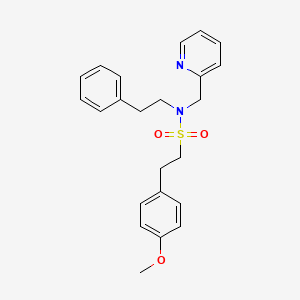

![molecular formula C31H20N2O2 B2498277 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione CAS No. 956741-95-0](/img/structure/B2498277.png)

2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of specific pyrazole carbaldehydes with indane-1,3-dione in the presence of a catalyst like pyridine in ethanol. Such reactions yield high-purity products confirmed through various spectroscopic methods, including IR, NMR, and GC-MS analyses (Asiri & Khan, 2011).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and DFT calculations, reveal detailed insights into the compound's geometry, electronic structure, and intramolecular interactions. For instance, studies show the existence of planar tricarbonyl tautomers stabilized by intramolecular hydrogen bonds, which significantly influence the compound's reactivity and physical properties (Popova et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds often result in the formation of structurally diverse and functionally rich molecules. For example, reactions with azine phosphoranes can lead to the synthesis of pyrazolo-fused heterocyclic compounds, demonstrating the compound's versatile reactivity profile (Schweizer et al., 1993).

Scientific Research Applications

Chemistry and Synthesis

The compound 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione, due to its structural complexity, may be involved in the chemistry of heterocyclic compounds, particularly in the synthesis of pyrazole derivatives. Pyrazoles play a significant role in medicinal chemistry, as they serve as core structures for many biologically active compounds. Their synthesis often involves condensation and cyclization processes, using various reagents and under different conditions to yield a wide array of heterocyclic systems with potential biological activities (Dar & Shamsuzzaman, 2015).

Catalytic Applications

The structural motifs present in this compound could make it a candidate for use in catalysis, particularly in the synthesis of other complex organic molecules. Hybrid catalysts, which include organic compounds as part of their structure, have been shown to be effective in various synthesis reactions, including those involving pyrazole derivatives. These catalysts can facilitate a range of chemical transformations under mild conditions, offering pathways for the synthesis of pharmacologically relevant molecules (Parmar, Vala, & Patel, 2023).

Pharmaceutical Research

Compounds with pyrazole cores, similar to this compound, have found extensive applications in pharmaceutical research. They are explored for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The structural features of pyrazole derivatives make them suitable for the design and development of new therapeutic agents, offering a promising template for drug discovery efforts (Dar & Shamsuzzaman, 2015).

Environmental Safety

While the specific environmental impact of this compound has not been directly studied, the environmental safety of similar compounds is an important consideration. Studies on related compounds like mesotrione, a pyrazole-derived herbicide, suggest that when applied as recommended, such compounds can exhibit a favorable toxicological profile and a low risk of environmental contamination. This highlights the importance of understanding the degradation pathways and environmental fate of such compounds to ensure their safe use (Carles, Joly, & Joly, 2017).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in the nervous system, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO in the breakdown of monoamine neurotransmitters .

Mode of Action

Molecular modeling of related 2-pyrazoline compounds suggests a potential for selective inhibition of cholinesterase enzymes . This suggests that 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione might interact with its targets, leading to changes in their activity .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overexpressed .

Result of Action

Related compounds have been associated with a reduction in the activity of acetylcholinesterase, leading to changes in nerve impulse transmission .

Future Directions

properties

IUPAC Name |

2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBVUHOIYQUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)